methyl {[1-(2-amino-6-methylpyrimidin-4-yl)-1H-diaziren-3-yl]sulfanyl}acetate
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Overview
Description
METHYL 2-{[1-(2-AMINO-6-METHYL-4-PYRIMIDINYL)-1H-1,2-DIAZIREN-3-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a pyrimidine ring, a diazirine group, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[1-(2-AMINO-6-METHYL-4-PYRIMIDINYL)-1H-1,2-DIAZIREN-3-YL]SULFANYL}ACETATE typically involves multiple steps. One common approach starts with the preparation of the 2-amino-6-methyl-4-pyrimidinyl precursor. This precursor is then reacted with a diazirine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[1-(2-AMINO-6-METHYL-4-PYRIMIDINYL)-1H-1,2-DIAZIREN-3-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The diazirine group can be reduced to form amines.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the diazirine group can produce primary or secondary amines .
Scientific Research Applications
METHYL 2-{[1-(2-AMINO-6-METHYL-4-PYRIMIDINYL)-1H-1,2-DIAZIREN-3-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s diazirine group makes it useful in photoaffinity labeling, a technique used to study protein-ligand interactions.
Medicine: Its potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors is being explored.
Industry: The compound can be used in the development of new materials with unique properties, such as photoresponsive polymers
Mechanism of Action
The mechanism of action of METHYL 2-{[1-(2-AMINO-6-METHYL-4-PYRIMIDINYL)-1H-1,2-DIAZIREN-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The diazirine group can form covalent bonds with nearby amino acid residues upon activation by UV light, making it a valuable tool for studying protein-ligand interactions. The pyrimidine ring can interact with nucleic acids or enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(2-amino-6-methyl-4-pyrimidinyl)sulfanyl]acetate
- Methyl {[1-(2-amino-6-methyl-4-pyrimidinyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate
- tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate .
Uniqueness
METHYL 2-{[1-(2-AMINO-6-METHYL-4-PYRIMIDINYL)-1H-1,2-DIAZIREN-3-YL]SULFANYL}ACETATE is unique due to its combination of a diazirine group and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in photoaffinity labeling and the development of novel materials .
Properties
Molecular Formula |
C9H11N5O2S |
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Molecular Weight |
253.28 g/mol |
IUPAC Name |
methyl 2-[1-(2-amino-6-methylpyrimidin-4-yl)diazirin-3-yl]sulfanylacetate |
InChI |
InChI=1S/C9H11N5O2S/c1-5-3-6(12-8(10)11-5)14-9(13-14)17-4-7(15)16-2/h3H,4H2,1-2H3,(H2,10,11,12) |
InChI Key |
WWGGMRQXRYWVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2C(=N2)SCC(=O)OC |
Origin of Product |
United States |
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